

An In-Depth Technical Guide to 2-(Diphenylphosphino)aniline: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-(Diphenylphosphino)aniline

Cat. No.: B1366319

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This guide provides a comprehensive overview of **2-(Diphenylphosphino)aniline**, a versatile organophosphorus compound widely utilized as a ligand in coordination chemistry and homogeneous catalysis. We will delve into its fundamental properties, molecular structure, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Properties and Identification

2-(Diphenylphosphino)aniline, also known as (2-Aminophenyl)diphenylphosphine, is a bifunctional ligand featuring both a soft phosphine donor and a hard amine donor. This unique electronic profile makes it an invaluable component in the design of transition metal catalysts.

Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	65423-44-1	[1][2][3][4][5]
Molecular Formula	C ₁₈ H ₁₆ NP	[1][2][6]
Molecular Weight	277.31 g/mol	[1][2][3][4][7]
Appearance	Solid	[1][2]
Purity	Typically ≥95-98%	[1][2][3][5]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place.	[1][2]

Molecular Structure and Spectroscopic Profile

The structure of **2-(Diphenylphosphino)aniline** consists of an aniline backbone substituted at the 2-position with a diphenylphosphino group. This arrangement allows it to act as a P-monodentate or a P,N-bidentate chelating ligand, a property crucial to its catalytic versatility.

Molecular Structure Diagram

The spatial arrangement of the atoms is critical to its function. The proximity of the amino (-NH₂) and phosphino (-PPh₂) groups allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Caption: Molecular structure of **2-(Diphenylphosphino)aniline**.

Spectroscopic Data

Characterization of **2-(Diphenylphosphino)aniline** relies on standard spectroscopic techniques.

- ¹H NMR (CDCl₃, 298 K): A characteristic broad singlet for the NH₂ protons can be observed around 4.54 ppm. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the range of 6.63–7.65 ppm.[8]

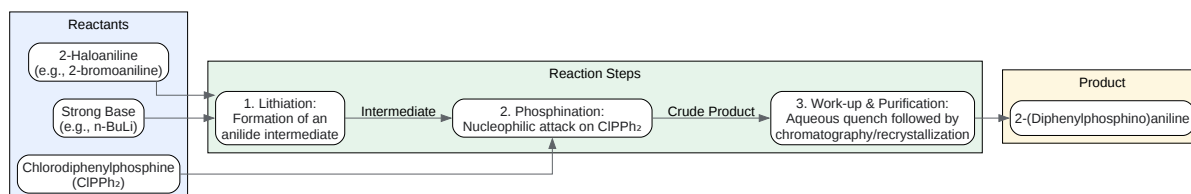
- $^{31}\text{P}\{^1\text{H}\}$ NMR (CDCl_3 , 298 K): A single resonance is expected for the phosphorus atom. For instance, in a gold(I) complex, the phosphorus signal appears at approximately 30.88 ppm. [8]
- IR Spectroscopy: The N-H stretching vibrations are prominent, typically appearing in the region of 3344–3463 cm^{-1} . [8]

Synthesis and Reactivity

The synthesis of **2-(Diphenylphosphino)aniline** is well-established in the literature. A common method involves the reaction of a suitable aniline precursor with chlorodiphenylphosphine.

General Synthesis Workflow

The synthesis must be conducted under inert conditions to prevent the oxidation of the phosphine moiety.



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Caption: General workflow for the synthesis of **2-(Diphenylphosphino)aniline**.

Expert Insight: The choice of base and reaction temperature is critical. The use of n-butyllithium requires cryogenic temperatures (e.g., -78 °C) to prevent side reactions. The success of the

reaction hinges on the efficient formation of the lithium anilide intermediate before the addition of the electrophilic phosphorus source.

Applications in Homogeneous Catalysis

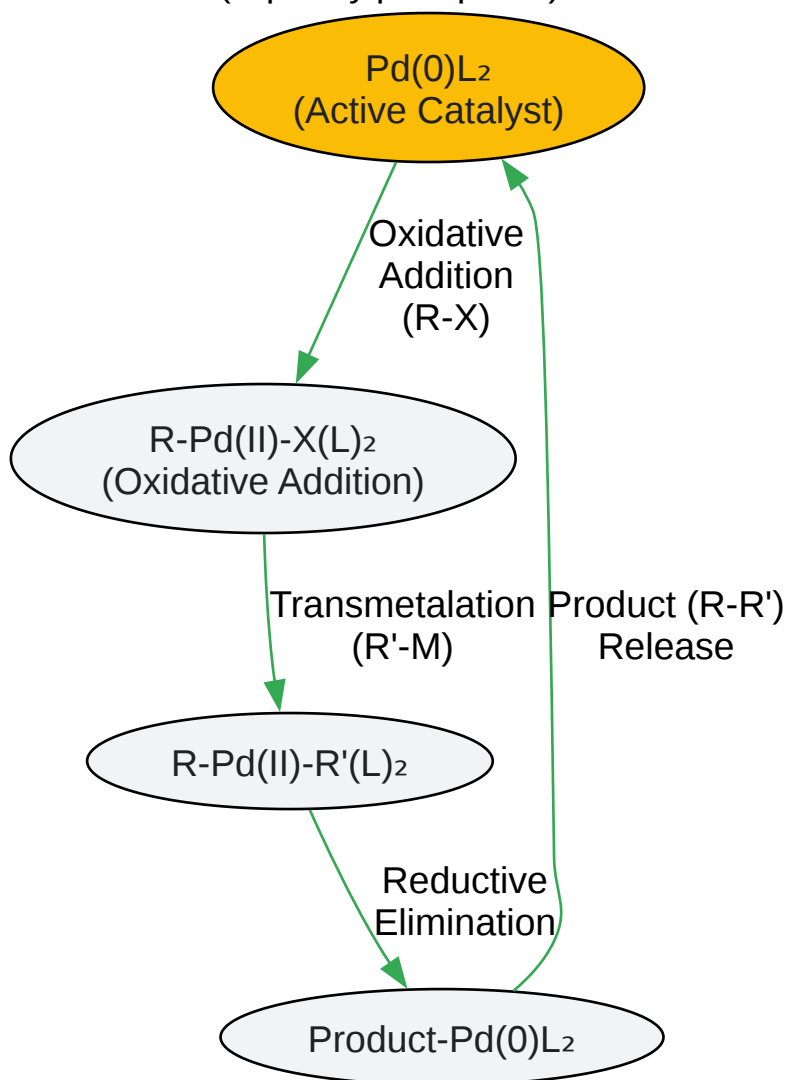
The primary application of **2-(Diphenylphosphino)aniline** is as a ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions.^{[9][10][11]} Its ability to coordinate to metals like palladium, platinum, copper, and gold has been extensively studied.^{[8][10][12][13]}

Role in Catalytic Cycles

In a typical palladium-catalyzed cross-coupling reaction, the ligand plays several crucial roles:

- **Stabilization:** It stabilizes the active metal center, preventing its decomposition or precipitation.
- **Solubilization:** The phenyl groups enhance the solubility of the metal complex in organic solvents.
- **Modulation of Reactivity:** The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Simplified Palladium Cross-Coupling Cycle
L = 2-(Diphenylphosphino)aniline



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Caption: Role of the ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

Example Experimental Protocol: Suzuki Coupling

The following is a representative, non-optimized protocol for a Suzuki coupling reaction using a palladium complex of a phosphino-aniline type ligand.

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- **2-(Diphenylphosphino)aniline** (ligand)
- Aryl bromide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- Toluene/Water (10:1 mixture, 5 mL)

Procedure:

- **Catalyst Pre-formation** (optional but recommended): In a glovebox, add $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%) and **2-(Diphenylphosphino)aniline** (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask. Add 2 mL of degassed toluene and stir for 15 minutes at room temperature.
- **Reaction Setup**: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Solvent Addition**: Add the remaining solvent mixture (3 mL toluene, 0.5 mL water), ensuring the system is under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reaction**: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
- **Monitoring**: Monitor the reaction progress by TLC or GC-MS.
- **Work-up**: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification**: Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

2-(Diphenylphosphino)aniline is a chemical that requires careful handling in a laboratory setting.

- Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled. [1][2][7] It can cause skin and serious eye irritation and may cause respiratory irritation.[7]
- Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[14] [15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
- Handling: Avoid breathing dust, fumes, or vapors.[14][15] Wash hands and any exposed skin thoroughly after handling.[14] Contaminated work clothing should not be allowed out of the workplace.[14]
- First Aid:
 - If Swallowed: Immediately call a poison center or doctor.[14]
 - If on Skin: Wash with plenty of soap and water.[14][15]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

Conclusion

2-(Diphenylphosphino)aniline stands out as a highly effective and versatile ligand in the field of organometallic chemistry and catalysis. Its unique structural and electronic features, combining both hard and soft donor atoms, enable the formation of stable and highly active metal complexes. Understanding its properties, synthesis, and proper handling is essential for leveraging its full potential in designing novel synthetic methodologies and advancing chemical research.

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